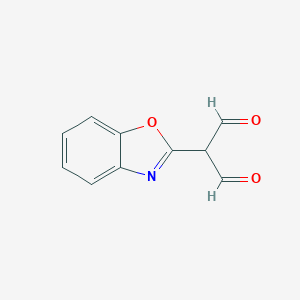

2-(2-Benzoxazolyl)malondialdehyde

Vue d'ensemble

Description

2-(2-Benzoxazolyl)malondialdehyde is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . It is a specialty product often used in proteomics research applications . The compound features a benzoxazole ring fused to a malondialdehyde moiety, making it a unique structure in the realm of organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoxazolyl)malondialdehyde typically involves the condensation of 2-aminophenol with aromatic aldehydes under various catalytic conditions . One common method includes using potassium-ferrocyanide as a catalyst in a solvent-free environment, which yields the product in high efficiency . Another approach involves the use of pent-ethylene diammonium pentachloro bismuth as a catalyst at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and scalable catalysts, and ensuring environmentally friendly processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Benzoxazolyl)malondialdehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can convert it into simpler benzoxazole compounds.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions include various benzoxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Applications De Recherche Scientifique

Medicinal Chemistry

BOMDA has been studied for its potential therapeutic effects due to its ability to interact with biological macromolecules. Its applications include:

- Antioxidant Activity : BOMDA exhibits significant antioxidant properties, making it a candidate for studies related to oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders. Research indicates that compounds with similar structures can mitigate oxidative damage in cellular models .

- Antimicrobial Properties : Preliminary studies suggest that BOMDA may possess antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents .

Analytical Chemistry

BOMDA serves as a valuable reagent in analytical chemistry:

- Fluorescence Detection : BOMDA has been utilized in high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) techniques for the sensitive detection of biomolecules. Its fluorescent properties allow for the quantification of substances at low concentrations, making it suitable for environmental and clinical analyses .

- Marker for Lipid Peroxidation : As a derivative of malondialdehyde, BOMDA can be employed as a marker for lipid peroxidation studies, which are critical in assessing oxidative stress in biological samples .

Materials Science

In materials science, BOMDA is explored for its role in developing advanced materials:

- Polymer Chemistry : BOMDA can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that the inclusion of such compounds can improve the performance of polymers under stress conditions .

- Nanotechnology : The compound's unique properties make it a candidate for applications in nanotechnology, particularly in the synthesis of nanomaterials with tailored optical and electronic properties .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(2-Benzoxazolyl)malondialdehyde involves its interaction with various molecular targets. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the aldehyde group can engage in hydrogen bonding and other non-covalent interactions . These interactions enable the compound to modulate biological pathways, making it a valuable tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoxazole: A simpler structure without the malondialdehyde moiety, used in various pharmaceutical applications.

2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

Malondialdehyde: A reactive aldehyde used in biochemical assays.

Uniqueness

2-(2-Benzoxazolyl)malondialdehyde stands out due to its combined benzoxazole and malondialdehyde functionalities, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and applied chemistry .

Activité Biologique

2-(2-Benzoxazolyl)malondialdehyde is a heterocyclic compound characterized by its unique structure, which integrates a benzoxazole moiety with malondialdehyde. This compound has garnered attention in scientific research due to its significant biological activity, particularly in relation to oxidative stress and its potential implications in various diseases.

This compound can be synthesized through the condensation of malondialdehyde with benzoxazole derivatives. Common methods include:

- Knoevenagel Condensation : A widely used synthetic route that allows for the formation of carbon-carbon bonds.

- Reflux Conditions : Typically involves heating the reactants in a solvent to facilitate the reaction.

The compound appears as a light yellow solid and is odorless, making it suitable for laboratory applications.

Oxidative Stress Marker

Research indicates that this compound serves as a notable marker for oxidative stress. It is known to form adducts with DNA, particularly with deoxyadenosine and deoxyguanosine, which can lead to mutagenic effects. This interaction is relevant in studies of genotoxicity and cancer biology, highlighting its potential role in the development of various cancers .

Interaction with Biological Molecules

The compound's reactivity allows it to engage with nucleophilic sites in proteins and nucleic acids, suggesting implications in pathological conditions associated with oxidative damage, such as:

- Neurodegenerative Diseases : The accumulation of oxidative stress markers like this compound may contribute to the pathophysiology of diseases like Alzheimer's and Parkinson's.

- Cardiovascular Disorders : Elevated levels of this compound are linked to oxidative damage in cardiovascular tissues.

Study on Oxidative Stress

A comprehensive study analyzed the relationship between malondialdehyde levels and various diseases. It established that increased levels of malondialdehyde correlate with conditions such as chronic obstructive pulmonary disease (COPD) and ischemic heart disease (IHD). The study utilized urine samples from participants across different demographics, revealing significant findings about oxidative stress markers .

Antitumor Activity

Research has demonstrated that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown inhibition of cell proliferation in leukemia, colon, and ovarian cancer cells when treated with compounds containing the benzoxazole structure .

Comparative Analysis

The following table summarizes the similarities and differences between this compound and related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Malondialdehyde | Contains aldehyde groups | Common biomarker for lipid peroxidation |

| Benzaldehyde | Aromatic aldehyde | Simpler structure; less reactive than malondialdehyde |

| 4-Hydroxyalkenals | Contains aldehydes | Often used in conjunction with malondialdehyde assays |

| 1-Methyl-2-phenylindole | Reacts similarly with aldehydes | Forms stable chromophores under specific conditions |

This comparison illustrates the unique characteristics of this compound while highlighting its specific reactivity patterns and biological implications.

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level:

- π-π Stacking : The benzoxazole ring can engage in π-π stacking interactions with nucleobases in DNA.

- Hydrogen Bonding : The aldehyde group facilitates hydrogen bonding with various biological molecules, enhancing its reactivity.

These interactions are critical for understanding the compound's role in disease mechanisms related to oxidative stress and cellular damage .

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-7(6-13)10-11-8-3-1-2-4-9(8)14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEERYQZEXZMOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396971 | |

| Record name | 2-(2-Benzoxazolyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40071-07-6 | |

| Record name | 2-(2-Benzoxazolyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Benzoxazolyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.